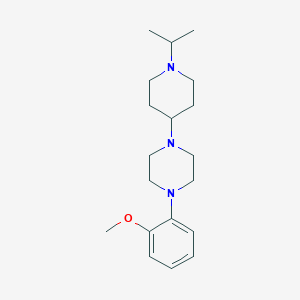![molecular formula C22H28N2O4 B247749 1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247749.png)
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a dimethoxybenzyl group, and a tolyloxy-ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2,5-dimethoxybenzyl chloride under basic conditions to form 1-(2,5-dimethoxybenzyl)piperazine.
-
Ethanone Derivative Formation: : The next step involves the reaction of the piperazine intermediate with 2-p-tolyloxyacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the ethanone moiety to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur, particularly at the benzyl and piperazine positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and benzyl derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems.
-
Biological Research: : The compound is used in studies investigating receptor binding and signal transduction pathways.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The dimethoxybenzyl group may enhance binding affinity and selectivity, while the tolyloxy-ethanone moiety could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethoxybenzyl)piperazine: Lacks the tolyloxy-ethanone moiety, potentially resulting in different pharmacological properties.
1-(4-Methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of the dimethoxybenzyl group.
2-(4-Benzylpiperazin-1-yl)-ethanone: Lacks the dimethoxy groups, which may affect its biological activity.
Uniqueness
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethoxybenzyl and tolyloxy-ethanone moieties may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H28N2O4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17-4-6-19(7-5-17)28-16-22(25)24-12-10-23(11-13-24)15-18-14-20(26-2)8-9-21(18)27-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Clave InChI |
TVPBWLBPCQFWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine](/img/structure/B247667.png)
![1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247669.png)
![1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)


![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247683.png)
![3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B247686.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247687.png)
![1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247688.png)
![1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247690.png)
